molecular formula C12H9Cl2O2P B8322600 2-Biphenylylphosphorodichloridate

2-Biphenylylphosphorodichloridate

Cat. No.: B8322600
M. Wt: 287.07 g/mol
InChI Key: DHDKHEFRFQLNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Biphenylylphosphorodichloridate is a chemical compound with the molecular formula C12H9Cl2O2P It is known for its unique structure, which includes a biphenyl group attached to a dichlorophosphinic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Biphenylylphosphorodichloridate typically involves the reaction of biphenyl-2-ol with dichlorophosphinic chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure complete reaction. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-Biphenylylphosphorodichloridate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted biphenyl esters .

Scientific Research Applications

2-Biphenylylphosphorodichloridate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonic acid derivatives.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of 2-Biphenylylphosphorodichloridate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release biphenyl-2-ol and dichlorophosphinic acid, which can further react with other molecules. The biphenyl group can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • Dichlorophosphinic acid phenyl ester
  • Dichlorophosphinic acid methyl ester
  • Dichlorophosphinic acid ethyl ester

Uniqueness

2-Biphenylylphosphorodichloridate is unique due to the presence of the biphenyl group, which imparts distinct hydrophobic properties and reactivity compared to other similar compounds. This makes it particularly useful in applications where hydrophobic interactions are important .

Properties

Molecular Formula

C12H9Cl2O2P

Molecular Weight

287.07 g/mol

IUPAC Name

1-dichlorophosphoryloxy-2-phenylbenzene

InChI

InChI=1S/C12H9Cl2O2P/c13-17(14,15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H

InChI Key

DHDKHEFRFQLNCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A four-necked 1-liter flask, equipped with a stirrer, a thermometer, and a reflux condenser, was filled with 170.2 g (1 mol) of 2-hydroxybiphenyl, 337.3 g (2.2 mol) of phosphorus oxychloride and 0.95 g (0.01 mol) of anhydrous magnesium chloride. This mixed liquid was heated to the temperature of 105° C. over three hours while being stirred under a nitrogen atmosphere, and it was stirred for 1 hour at the same temperature (105° C.) to allow a reaction to proceed. After the reaction, the pressure was reduced to 6.7 kPa at a liquid temperature of 105° C. The same pressure was maintained for 1 hour and excess (unreacted) phosphorus oxychloride was recovered. Thus, 290.8 g of 2-biphenylylphosphorodichloridate (chlorine content: 24.7%) was obtained.
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